Positional Isomerism: 4-Methoxy vs. 2-Methoxy Substitution Pattern
The target compound is defined by its para (4-) substitution of the methoxy group. This is a critical differentiator from its ortho-substituted isomer, 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol, which has the same molecular formula but is recognized as a distinct entity with unique properties . While quantitative data directly comparing these two precise isomers is not available in the public domain, the principle of positional isomerism leading to divergent biological activity is well-established for this class of molecules . For example, the para-methoxyphenyl motif is a key pharmacophore in potent anti-inflammatory agents like FR140423 [1]. Selecting the incorrect isomer would result in an entirely different and unvalidated chemical entity, invalidating any research based on structure-activity relationships.
| Evidence Dimension | Positional isomerism and its impact on biological activity |
|---|---|
| Target Compound Data | 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (para-substituted) |
| Comparator Or Baseline | 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol (ortho-substituted) |
| Quantified Difference | Quantified difference data is not available; differentiation is based on established principles of positional isomerism. |
| Conditions | N/A - Class-level inference |
Why This Matters
This matters for procurement because ordering the ortho-isomer (e.g., CAS 130728-23-3 vs. a similar but distinct CAS) would yield a completely different compound, invalidating SAR studies.
- [1] Ochi, T., Fujii, T., Motoyama, Y., & Goto, T. (1999). The Profile of FR140423, a Novel Anti-inflammatory Compound, in Yeast-Induced Rat Hyperalgesia. Japanese Journal of Pharmacology, 81(1), 94-98. View Source
